Pyridin-3-ylphosphonic acid
Overview
Description
Pyridin-3-ylphosphonic acid is an organic compound with the molecular formula C₅H₆NO₃P. It is a derivative of pyridine, where a phosphonic acid group is attached to the third position of the pyridine ring. This compound is known for its strong binding ability due to the presence of both the phosphonic acid group and the pyridyl nitrogen atom, which provide multiple binding sites for metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-ylphosphonic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with triethyl phosphite, followed by hydrolysis. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyridin-3-ylphosphonic acid involves its ability to bind to metal ions through the phosphonic acid group and the pyridyl nitrogen atom. This binding can influence various molecular targets and pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can then participate in catalytic reactions .
Comparison with Similar Compounds
Pyridine-2-ylphosphonic acid: Similar structure but with the phosphonic acid group at the second position.
Pyridine-4-ylphosphonic acid: Phosphonic acid group at the fourth position.
3-Aminopyridine: Contains an amino group instead of a phosphonic acid group at the third position.
Uniqueness: Pyridin-3-ylphosphonic acid is unique due to its strong binding ability and versatility in forming complexes with metal ions. This makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
pyridin-3-ylphosphonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUKSCUJAADYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630945 | |
Record name | Pyridin-3-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53340-11-7 | |
Record name | P-3-Pyridinylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53340-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridin-3-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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